methyl [(4E)-4-(2-carbamothioylhydrazinylidene)-2-oxo-1,3-thiazolidin-5-yl]acetate
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Overview
Description
Methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidine ring, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate typically involves the reaction of thiosemicarbazide with ethyl acetoacetate, followed by cyclization and esterification steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which can have distinct chemical and biological properties.
Scientific Research Applications
Methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
Thiazolidine-2-thione: Exhibits antimicrobial activity.
Uniqueness
Methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H10N4O3S2 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-(carbamothioylhydrazinylidene)-2-oxo-1,3-thiazolidin-5-yl]acetate |
InChI |
InChI=1S/C7H10N4O3S2/c1-14-4(12)2-3-5(9-7(13)16-3)10-11-6(8)15/h3H,2H2,1H3,(H3,8,11,15)(H,9,10,13) |
InChI Key |
SHYPPJOUOXNLEU-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)CC1/C(=N\NC(=S)N)/NC(=O)S1 |
Canonical SMILES |
COC(=O)CC1C(=NNC(=S)N)NC(=O)S1 |
Origin of Product |
United States |
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